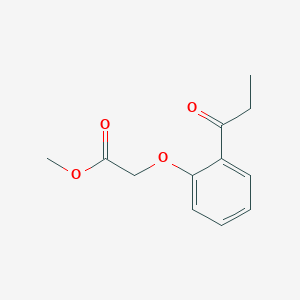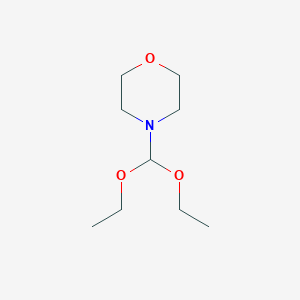
(r)-phenyl-(1-phenylethyl)amine
Vue d'ensemble
Description
®-1,N-Diphenylethanamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a chiral center, which gives rise to its ®-enantiomer. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing ®-1,N-Diphenylethanamine involves the reductive amination of acetophenone with aniline. This reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Chiral Resolution: Another approach involves the resolution of racemic 1,N-Diphenylethanamine using chiral acids or chromatography techniques to obtain the ®-enantiomer.
Industrial Production Methods: In industrial settings, the synthesis of ®-1,N-Diphenylethanamine often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ®-1,N-Diphenylethanamine can undergo oxidation reactions to form corresponding imines or nitroso compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: ®-1,N-Diphenylethanamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Imines, nitroso compounds
Reduction: Secondary amines
Substitution: Various substituted amines
Applications De Recherche Scientifique
Chemistry: ®-1,N-Diphenylethanamine is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Biology: In biological research, ®-1,N-Diphenylethanamine is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with specific biological targets makes it a candidate for drug design and discovery.
Industry: In the industrial sector, ®-1,N-Diphenylethanamine is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various compounds highlights its industrial significance.
Mécanisme D'action
The mechanism of action of ®-1,N-Diphenylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
(S)-1,N-Diphenylethanamine: The enantiomer of ®-1,N-Diphenylethanamine, differing in its chiral configuration.
N-Methyl-1,N-Diphenylethanamine: A methylated derivative with different chemical properties.
1,N-Diphenylethanamine: The racemic mixture containing both ®- and (S)-enantiomers.
Uniqueness: ®-1,N-Diphenylethanamine is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in applications requiring enantiomerically pure compounds, such as asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
N-[(1R)-1-phenylethyl]aniline |
InChI |
InChI=1S/C14H15N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12,15H,1H3/t12-/m1/s1 |
Clé InChI |
IUERBKSXAYWVGE-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC2=CC=CC=C2 |
SMILES canonique |
CC(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B8590145.png)



![2,6-Di-tert-butyl-4-[(2-hydroxyethyl)sulfanyl]phenol](/img/structure/B8590162.png)


![S-[4-(Boc-amino)cyclohexyl] Ethanethioate](/img/structure/B8590186.png)
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B8590202.png)


